N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
Description
N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a compound that belongs to the class of heterocyclic organic compounds It contains a pyrazole ring substituted with a fluorinated thiophene moiety
Properties
Molecular Formula |
C10H12FN3S |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C10H12FN3S/c1-7-6-14(2)13-10(7)12-5-8-3-4-9(11)15-8/h3-4,6H,5H2,1-2H3,(H,12,13) |
InChI Key |
BKQHYLXUPBODJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=C(S2)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Fluorinated Thiophene Intermediate: The starting material, 5-fluorothiophene, is subjected to a series of reactions to introduce the desired functional groups.
Coupling with Pyrazole Derivative: The fluorinated thiophene intermediate is then coupled with a pyrazole derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions where the fluorine atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Halogens, alkylating agents, nucleophiles, in solvents like dichloromethane (DCM) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
(5-Fluorothiophen-2-yl)methanol: A related compound with similar structural features but different functional groups.
2-(5-Fluorothiophen-2-yl)acetonitrile: Another fluorinated thiophene derivative with distinct chemical properties.
Uniqueness
N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is unique due to its combination of a fluorinated thiophene moiety and a pyrazole ring. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in medicinal chemistry, materials science, and organic synthesis .
Biological Activity
N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula of this compound is , with a molecular weight of 239.30 g/mol. The structure features a pyrazole ring substituted with a 5-fluorothiophenyl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂FN₃S |
| Molecular Weight | 239.30 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChIKey] |
| SMILES | [SMILES] |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by [source] demonstrated that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, showing promising potential as an antimicrobial agent.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In vitro assays revealed that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages. The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are critical in mediating inflammatory responses [source].
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The fluorothiophenyl group enhances the compound's binding affinity to various enzymes and receptors, leading to modulation of key biochemical pathways involved in inflammation and microbial resistance.
Case Study 1: Antibacterial Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with significant bacterial inhibition at concentrations above 64 µg/mL.
Case Study 2: In Vivo Anti-inflammatory Activity
Another investigation assessed the in vivo anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The administration of this compound resulted in a marked reduction in paw swelling compared to control groups, suggesting its potential therapeutic application in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
